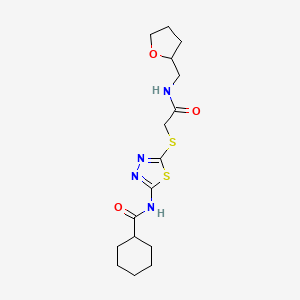

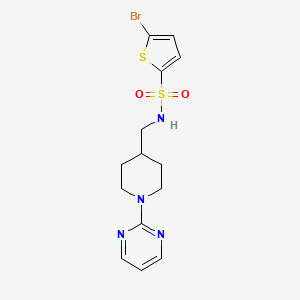

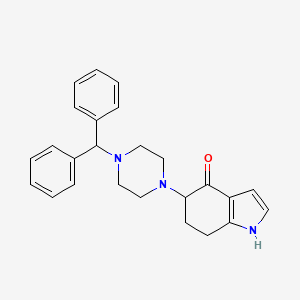

methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(piperazin-1-yl)benzoate” is a compound that has some structural similarity to the compound you’re asking about . It has a molecular weight of 220.27 and its IUPAC name is "methyl 4-(1-piperazinyl)benzoate" .

Synthesis Analysis

While specific synthesis methods for “methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate” are not available, esters like this are often synthesized from carboxylic acids and alcohols in the presence of an acid catalyst .

Chemical Reactions Analysis

Esters can undergo several types of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “this compound” would undergo depend on the reaction conditions and other reactants present.

Physical And Chemical Properties Analysis

“Methyl 4-(piperazin-1-yl)benzoate” is a solid under normal conditions . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of New Amides New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, which are key intermediates in the synthesis of antileukemic agent imatinib. This process involves reactions with 4-chlorobenzoyl chloride and benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate among others. The research demonstrates the importance of these compounds in developing treatments for leukemia (Koroleva et al., 2011).

Photopolymerization Initiators A study explored the use of a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function as a photoiniferter, highlighting its efficiency in nitroxide-mediated photopolymerization (NMP2). This compound's decomposition under UV irradiation generates alkyl and nitroxide radicals, altering photophysical or photochemical properties and indicating its potential in photopolymerization processes (Guillaneuf et al., 2010).

Intermediate for Tianeptine Synthesis Research on Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a crucial intermediate for the antidepressant Tianeptine, outlined an improved synthesis process suitable for industrial production. This method involves a series of reactions starting with 4-Amino-methylbenzene-2-sulfonic acid, leading to higher yield and lower cost, underscoring the compound's significance in pharmaceutical manufacturing (Yang Jian-she, 2009).

Potential Nootropic Agents A study synthesized 1,4-disubstituted 2-oxopyrrolidines and related compounds, including carboxamides transformed from 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine. These compounds were evaluated for nootropic activity, indicating their potential in enhancing cognitive functions (Valenta et al., 1994).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-18-6-8-19(9-7-18)21(26)30-3/h4-11H,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMRFVHKJDUBJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

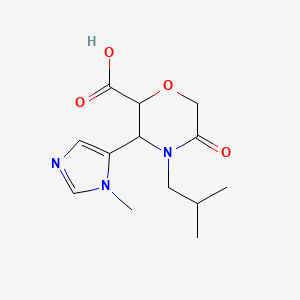

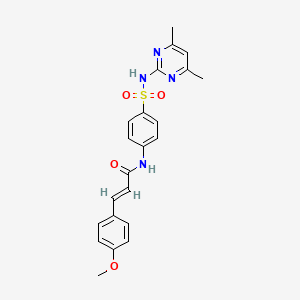

![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)

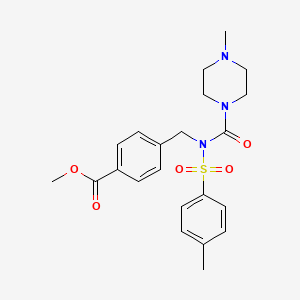

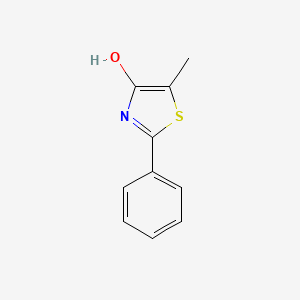

![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)

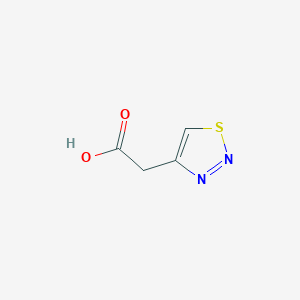

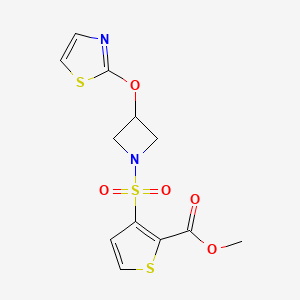

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2470507.png)